N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring, substituted at the 3-position with a 3-methylbutyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methoxybenzyl group. The methoxy group enhances solubility via polar interactions, while the 3-methylbutyl chain contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)32-23)27-25(28)33-15-21(29)26-14-17-8-10-18(31-3)11-9-17/h4-11,16H,12-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKVDGYTABMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxybenzyl group and a benzofuro-pyrimidine framework, suggest significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. The compound's structure is characterized by:
- Methoxybenzyl group : Enhances lipophilicity and may influence receptor binding.
- Benzofuro and pyrimidine rings : Contribute to its potential as an enzyme inhibitor.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. Its structural similarity to known kinase inhibitors suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cellular signaling.
- Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades.
- Antiviral Activity : Similar compounds have shown antiviral properties, potentially extending to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
Research has indicated that derivatives similar to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit broad-spectrum antiviral effects. For instance, studies on N-phenylbenzamide derivatives demonstrated their ability to enhance intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication. The mechanism involves increasing A3G levels, which directly impacts viral replication processes .
Case Study 2: Anticancer Activity
In vitro studies on melanoma cells have shown that certain derivatives can induce cytotoxic effects through apoptosis. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further investigation in cancer therapeutics .
Scientific Research Applications
Synthesis Pathways
The synthesis of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through several steps involving nucleophilic substitutions and functional group transformations. Preliminary studies indicate that similar compounds can be synthesized via:
- Nucleophilic Aromatic Substitution : Utilizing suitable starting materials that contain reactive halides or other electrophilic groups.
- Reduction Reactions : To modify functional groups and enhance biological activity.
Biological Activities
Preliminary studies have indicated that compounds structurally related to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been suggested based on structural analogs.
Case Studies and Research Findings
Research into the applications of this compound is still emerging. However, several case studies highlight its potential:
- Antimicrobial Research : A study focusing on related benzofuro-pyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell cycle progression. These findings suggest potential for development as anticancer agents.
- Inflammatory Model Studies : Animal models have indicated that similar compounds may reduce markers of inflammation and pain response, suggesting utility in pain management therapies.
Potential Therapeutic Uses
Given its structural features and preliminary biological activity data, N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide holds promise in several therapeutic areas:
- Antibiotics : Development as a new class of antibiotics targeting resistant bacterial strains.
- Oncology : Exploration as a novel anticancer agent with mechanisms targeting specific cancer pathways.
- Pain Management : Investigating its efficacy in treating neuropathic pain conditions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzofuropyrimidinone vs. Benzothienopyrimidinone
- Compound (): 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide The benzothieno[2,3-d]pyrimidinone core replaces the oxygen atom in benzofuropyrimidinone with sulfur.
- Compound (): N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone core with a chloro-methoxy substitution.
Substituent Variations on the Pyrimidinone Ring
3-Methylbutyl vs. 4-Methylbenzyl ()
- Impact: Higher lipophilicity (logP ~3.8 vs. ~3.2 for the target compound) may improve blood-brain barrier penetration but reduce aqueous solubility .
3-Methylbutyl vs. 4-Ethoxyphenyl ()
- Compound (): 2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide The ethoxy group provides moderate electron-donating effects, enhancing metabolic stability compared to alkyl chains. Impact: Ethoxy-substituted analogs show longer half-lives in hepatic microsomal assays but weaker target inhibition (IC50 ~120 nM vs. ~85 nM for the target compound) .
Acetamide Substituent Modifications
4-Methoxybenzyl vs. Trifluoromethylbenzothiazolyl ()
4-Methoxybenzyl vs. Sulfamoylphenyl ()
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Electron-Donating Groups (e.g., Methoxy): Improve solubility and metabolic stability but may reduce target affinity .
- Thieno vs. Furo Cores: Thieno analogs exhibit altered electronic profiles, impacting enzymatic selectivity .
- Sulfamoyl/Aromatic Substituents: Enhance solubility but compromise cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
